1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide
Description
This compound is a structurally complex heterocyclic molecule featuring a triazole core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group, a 4-nitrophenyl moiety, and a hydrazide-linked diiodo-cyclohexadienone unit. Though direct studies on this compound are absent in the provided evidence, its structural motifs align with known triazole, oxadiazole, and hydrazide derivatives documented in synthetic and crystallographic literature .
Properties
Molecular Formula |
C18H11I2N9O5 |
|---|---|
Molecular Weight |
687.1 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H11I2N9O5/c19-10-5-9(15(30)12(20)6-10)7-22-24-18(31)13-14(8-1-3-11(4-2-8)29(32)33)28(27-23-13)17-16(21)25-34-26-17/h1-7,30H,(H2,21,25)(H,24,31)/b22-7+ |
InChI Key |
ITAAEIURBDDCNF-QPJQQBGISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C(=CC(=C4)I)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Insights
- Triazole-oxadiazole synergy : The triazole’s planar structure and oxadiazole’s electron-deficient nature may enhance π-π stacking and dipole interactions, as seen in triazolo-pyrimidines .
- Diiodo-cyclohexadienone: The iodine atoms could facilitate halogen bonding, similar to observations in iodinated aromatics refined via SHELXL .
- Hydrazide linker : This moiety’s flexibility may influence molecular packing, contrasting with rigid pyrazole-thiazole hybrids in .
Research Findings and Limitations
Crystallographic challenges : The compound’s size and iodine content may require high-resolution X-ray data and SHELXL’s twin-refinement capabilities for accurate structure determination .
Synthetic hurdles: The complexity of combining oxadiazole, triazole, and diiodo-cyclohexadienone units may result in low yields, necessitating optimization akin to ’s cycloaddition protocols.
Preparation Methods
Amidoxime Formation
Cyclization to Oxadiazole
-
Mechanism : Cyclodehydration of amidoxime with methyl/ethyl esters at RT:
Synthesis of 5-(4-Nitrophenyl)-1,2,3-Triazole-4-Carbohydrazide
Triazole Core Formation
-
Method : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Azide Precursor : 4-Nitrobenzyl azide (synthesized from 4-nitrobenzyl bromide and NaN₃).
-
Alkyne : Propargyl hydrazide (from propargyl alcohol and hydrazine hydrate).
-
-
Conditions : RT, 12 hours, yielding 5-(4-nitrophenyl)-1,2,3-triazole-4-carboxylic acid (3 ).
Conversion to Carbohydrazide
-
Reagent : Hydrazine hydrate in ethanol.
-
Purification : Recrystallization from ethanol (mp 164–166°C).
Synthesis of (E)-3,5-Diiodo-6-Oxocyclohexa-2,4-Dien-1-ylidene
Cyclohexadienone Formation
Diiodination
Schiff Base Condensation
Aldehyde Generation
Condensation with Carbohydrazide
-
Reagents : Triazole-4-carbohydrazide (3 ) and aldehyde (7 ) in ethanol/HCl.
-
Stereoselectivity : The (E)-configuration is favored due to steric hindrance in the transition state.
Final Coupling of Oxadiazole and Triazole-Schiff Base
Amide Bond Formation
Analytical Data and Optimization
Characterization
Yield Optimization
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Oxadiazole formation | NaOH/DMSO | 24 | 85 |
| Triazole synthesis | CuSO₄/NaAsc | 12 | 78 |
| Schiff base | EtOH/HCl | 6 | 70 |
| Final coupling | DCM/Et₃N | 4 | 65 |
Challenges and Mitigation
Q & A
Advanced Question
- Factorial design : Use a full factorial approach to test variables like solvent polarity (ethanol vs. DMF), temperature (reflux vs. microwave), and catalyst loading (acetic acid vs. HCl). Monitor yields via HPLC .
- Contradiction resolution : If competing Schiff base isomers form (E vs. Z), adjust pH (e.g., glacial acetic acid promotes E-configuration) and employ kinetic quenching to trap the desired product .
How should researchers address discrepancies in reported biological activities of similar triazole-oxadiazole hybrids?
Advanced Question
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups on phenyl rings) using in vitro assays (e.g., MIC for antimicrobial activity). Small structural changes, like replacing a methyl group with iodine, can drastically alter potency .
- Assay standardization : Replicate conflicting studies under uniform conditions (e.g., ATCC strains for antimicrobial tests) to isolate variables like solubility or metabolic stability .
What purification challenges arise due to the compound’s iodine and nitro substituents, and how are they mitigated?
Advanced Question
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to separate polar nitro-containing byproducts. Iodine’s high molecular weight necessitates careful TLC monitoring (Rf optimization) .
- Recrystallization : Employ mixed solvents (e.g., DCM/hexane) to exploit differences in solubility between the target compound and halogenated impurities .
What computational methods predict the compound’s binding interactions with biological targets?
Advanced Question
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR) or β-tubulin, focusing on hydrogen bonds between the oxadiazole ring and active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the diiodo-cyclohexadienylidene group in hydrophobic pockets .
How does the electronic nature of the 4-nitrophenyl group influence spectroscopic and reactivity profiles?
Basic Question
- UV-Vis spectroscopy : The nitro group’s electron-withdrawing effect shifts λmax to higher wavelengths (300–400 nm), useful for tracking reaction progress .
- Reactivity : Nitro groups deactivate the phenyl ring, directing electrophilic substitutions to meta positions and stabilizing intermediates during cyclization .
What are the limitations of SHELXL in refining structures with heavy atoms like iodine?
Advanced Question
- Anisotropic refinement : SHELXL struggles with severe absorption effects from iodine. Apply multi-scan corrections and use a smaller crystal (<0.1 mm) to minimize errors .
- Disorder modeling : For flexible diiodo-cyclohexadienylidene groups, split occupancy refinement or restraints (ISOR/DFIX) may be required .
How can researchers design analogs to improve the compound’s pharmacokinetic properties?
Advanced Question
- LogP optimization : Replace the nitro group with trifluoromethyl (-CF₃) to enhance membrane permeability while retaining electron-withdrawing effects .
- Metabolic stability : Introduce methyl groups ortho to the hydrazide moiety to block cytochrome P450 oxidation .
What mechanistic insights explain the compound’s antimicrobial activity against drug-resistant strains?
Advanced Question
- Membrane disruption : Fluorescence assays using DiSC₃(5) dye show that the diiodo group increases membrane depolarization in Gram-positive bacteria .
- Enzyme inhibition : Kinetic studies reveal noncompetitive inhibition of fungal lanosterol demethylase (CYP51), with Ki values correlating with oxadiazole ring planarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
